molecular formula C6H11NO2 B1600375 Methyl 2-aminopent-4-enoate CAS No. 70837-19-3

Methyl 2-aminopent-4-enoate

Cat. No. B1600375
CAS RN: 70837-19-3
M. Wt: 129.16 g/mol
InChI Key: JHQZRHILTYGZQL-UHFFFAOYSA-N
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Description

  • Storage : Store under inert atmosphere at room temperature .

Physical And Chemical Properties Analysis

  • Purity : Typically 97% pure .

Scientific Research Applications

Synthesis of Unnatural α-Amino Acid Derivatives

Methyl 2-aminopent-4-enoate is used in the synthesis of unnatural α-amino esters. Hopkins and Malinakova (2007) demonstrated its use in a palladium-catalyzed three-component coupling method. This process enables the regiocontrolled and diastereoselective preparation of highly substituted α-amino esters, leading to the creation of tetrahydropyridines with α-amino ester groups (Hopkins & Malinakova, 2007).

Formation of β-Lactams

Buchholz and Hoffmann (1991) explored the transformation of this compound derivatives into β-lactams. They found that specific treatment with conc. HBr solution and subsequent reactions could lead to the formation of N-substituted methyl enoates, which are then hydrolyzed and lactamized to form β-lactams with specific structural features (Buchholz & Hoffmann, 1991).

Synthesis of Piperidines from Acyclic Precursors

Aurrecoechea et al. (2010) utilized 5-aminopent-2-enoate esters, including this compound, in the cyclocondensation with aliphatic aldehydes. This method facilitated the synthesis of 3,4-disubstituted tertiary and secondary piperidine derivatives, showcasing the versatility of this compound in synthesizing complex heterocyclic compounds (Aurrecoechea et al., 2010).

Development of Heterocyclic Systems

The compound has been used in the preparation of various heterocyclic systems. Selič et al. (1997) demonstrated its application in synthesizing pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and other heterocyclic structures. This highlights its role as a versatile reagent in heterocyclic chemistry (Selič et al., 1997).

Antimicrobial Activity

This compound derivatives have been studied for their antimicrobial properties. Gein et al. (2020) synthesized a series of such derivatives and evaluated their antimicrobial activity, showing the potential of these compounds in medical applications (Gein et al., 2020).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 2-aminopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQZRHILTYGZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446685
Record name methyl 2-aminopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70837-19-3
Record name methyl 2-aminopent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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